4-tert-Butoxy-pyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered interest in organic synthesis and medicinal chemistry due to its potential applications. Pyrimidines are a class of heterocyclic compounds characterized by a six-membered ring containing nitrogen atoms. This specific compound features a tert-butoxy group and a carbonitrile functional group, which may enhance its reactivity and biological properties.
The compound can be synthesized through various methods, often involving the use of tert-butyl derivatives and carbonitrile precursors. Its synthesis routes are documented in multiple patents and scientific literature, indicating its relevance in both academic research and industrial applications.
4-tert-Butoxy-pyrimidine-2-carbonitrile belongs to the class of organic compounds known as heterocycles, specifically pyrimidines. It is classified as an alkyl pyrimidine due to the presence of the tert-butoxy group, and it is also categorized under nitriles because of the carbonitrile functional group.
The synthesis of 4-tert-Butoxy-pyrimidine-2-carbonitrile can be approached through several synthetic pathways. A common method involves the reaction of 2-cyanopyrimidine with tert-butyl alcohol in the presence of an acid catalyst.
The reaction conditions, including temperature and reaction time, are critical for optimizing yield and purity. Typical conditions might include heating the reaction mixture at reflux for several hours, followed by purification through recrystallization or chromatography.
The molecular structure of 4-tert-Butoxy-pyrimidine-2-carbonitrile can be represented as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.
4-tert-Butoxy-pyrimidine-2-carbonitrile can participate in several chemical reactions common to pyrimidine derivatives:
These reactions often require specific catalysts or conditions to enhance reactivity and selectivity. For example, using Lewis acids can facilitate nucleophilic attacks on the carbonitrile carbon.
The mechanism of action for 4-tert-Butoxy-pyrimidine-2-carbonitrile primarily involves its interactions in biological systems:
Research into similar compounds suggests that pyrimidines can exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Characterization techniques such as Infrared (IR) spectroscopy can provide information on functional groups present in the compound, while Thermal Gravimetric Analysis (TGA) can assess thermal stability.
4-tert-Butoxy-pyrimidine-2-carbonitrile has potential applications in various fields:
Research continues into expanding its applications based on its chemical reactivity and biological activity profiles.
Heterocyclic compounds constitute >65% of clinically significant pharmaceuticals and agrochemicals, with nitrogen-containing heterocycles demonstrating unparalleled bioactivity profiles. Among these, the pyrimidine ring system (1,3-diazine) serves as a privileged scaffold due to its presence in nucleic acids (cytosine, thymine, uracil), coenzymes, and numerous therapeutic agents. The inherent electron-deficient character of the pyrimidine nucleus facilitates diverse chemical modifications, enabling fine-tuning of electronic properties, solubility, and target binding affinity. Pyrimidine derivatives exhibit broad bioactivity spectra, functioning as kinase inhibitors, antimicrobials, antivirals, and anticancer agents through targeted modulation of enzymatic pathways and receptor interactions [3] .
Table 1: Notable Pyrimidine-Based Pharmaceuticals and Their Therapeutic Applications
Compound Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Trimethoprim | Antibacterial | 2,4-Diaminopyrimidine | Dihydrofolate reductase |
5-Fluorouracil | Antineoplastic | 5-Fluoropyrimidinone | Thymidylate synthase |
Imatinib | Antineoplastic | Pyrimidine-phenylaminopyridine | BCR-ABL tyrosine kinase |
Baricitinib | Anti-inflammatory | Pyrazolopyrimidine | JAK1/JAK2 kinases |
4-tert-Butoxy-pyrimidine-2-carbonitrile | Synthetic intermediate | C2-cyano, C4-tert-butoxy | Multitarget drug development |
The structural versatility of pyrimidine enables its integration into drug discovery across therapeutic areas. In antibacterial development, pyrimidine derivatives disrupt folate biosynthesis, DNA gyrase activity, and cell wall integrity in multidrug-resistant pathogens. Recent studies highlight 2-aminopyrimidine derivatives exhibiting potent activity against Staphylococcus aureus (MIC = 0.5–2 µg/mL) and Escherichia coli by novel target engagement [3] . In oncology, pyrimidine-based kinase inhibitors demonstrate enhanced selectivity profiles; cyanopyrimidine motifs specifically enable targeting of overexpressed oncogenic kinases like PIM-1 (proviral integration site for Moloney murine leukemia virus), which regulates cell cycle progression and apoptosis evasion in hematological malignancies and solid tumors [6] [9]. The C2-cyano group in pyrimidine derivatives enhances dipole moments and facilitates hydrogen bonding with kinase hinge regions, improving binding affinity and cellular potency by 10-100 fold compared to non-cyano analogs [4] [6].
Beyond medicinal applications, pyrimidine derivatives serve as precursors for optoelectronic materials. The electron-withdrawing nitrile group combined with alkoxy substituents enables the construction of liquid crystals with low melting transitions (45–60°C) and charge-transfer complexes for organic semiconductors. These materials exhibit tunable luminescence quantum yields (Φ = 0.15–0.42) applicable in OLED emissive layers [3].
Cyanopyrimidines represent a structurally distinct subclass where the C2-cyano group profoundly influences physicochemical properties and target interactions. This moiety:
Recent drug design strategies exploit cyanopyrimidine in hybrid molecules targeting Alzheimer’s disease and cancer. Cyanopyridine-triazine hybrids demonstrate dual inhibition of acetylcholinesterase (IC50 = 0.059 μM) and β-amyloid aggregation (>80% disaggregation at 10 μM), capitalizing on the nitrile’s interactions with catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of AChE [4]. In oncology, cyanopyrimidine-based hybrids simultaneously inhibit histone deacetylases (HDAC) and PIM-1 kinase, overcoming compensatory pathway activation in resistant tumors. Compound 4d (hydroxamic acid ZBG) exhibits nanomolar dual activity (HDAC IC50 = 8.3 nM; PIM-1 IC50 = 11.7 nM) and 95% growth inhibition in MCF-7 breast cancer models [6].
Table 2: Therapeutic Applications of Cyanopyrimidine Hybrid Pharmacophores
Hybrid System | Biological Targets | Therapeutic Area | Key Advantages |
---|---|---|---|
Cyanopyridine-triazine | AChE, Aβ-aggregation | Alzheimer’s disease | Blood-brain barrier penetration, neuroprotection |
Cyanopyrimidine-hydroxamate | HDAC, PIM-1 kinase | Solid tumors | Overcomes kinase inhibitor resistance |
Cyanoaminopyrimidine-CDKI | CDK4/6, Bcl-2 | Breast cancer | Synergistic cell cycle arrest and apoptosis |
4-tert-Butoxy-pyrimidine-2-carbonitrile (CAS# 1864926-96-4; MW 177.21 g/mol) emerged as a specialized building block addressing synthetic challenges in pyrimidine functionalization. Its development reflects three evolutionary phases:
Phase 1: Early Synthetic Limitations (Pre-2000)Classical pyrimidine synthesis (Pinner, Biginelli) provided limited access to C4-alkoxy derivatives due to:
Phase 2: Methodological Innovations (2000–2015)The introduction of chemoselective reagents enabled practical synthesis:
Phase 3: Contemporary Applications (2015–Present)The compound is now employed in:
Table 3: Historical Timeline of Key Synthetic Advancements for 4-tert-Butoxy-pyrimidine-2-carbonitrile
Year Range | Development | Significance | Yield Improvement |
---|---|---|---|
Pre-2000 | Classical condensation methods | Limited access to C4-alkoxy derivatives | 30–45% |
2000–2005 | Mitsunobu alkoxylation | Regioselective C4 substitution | 65–75% |
2006 | BBDI reagent introduction [8] | Base-free tert-butoxycarbonylation | 80–92% |
2010–2015 | Lewis acid-catalyzed displacement (SnCl4) | Mild conditions for acid-sensitive substrates | 70–88% |
2016–Present | Dehydrative cyanation with P4O10/SOCl2 [10] | One-pot synthesis from amides | 85–94% |
The compound’s structural features—sterically demanding tert-butoxy group (logP contribution ≈ +1.8), hydrogen bond-accepting nitrile (σm = 0.56), and π-deficient ring—enable applications in fragment-based drug design (FBDD). Commercial availability (BLD Pharm, MFCD29962901) since 2015 accelerated its adoption in high-throughput screening libraries for infectious disease and oncology programs [1] . Current research exploits its differential reactivity: nucleophilic addition at C2 (nitrile reduction), electrophilic substitution at C5, and transition metal-catalyzed cross-coupling to generate combinatorial libraries for phenotypic screening.
Table 4: Key Chemical Properties of 4-tert-Butoxy-pyrimidine-2-carbonitrile
Property | Value/Description | Method/Reference | Significance |
---|---|---|---|
CAS Registry Number | 1864926-96-4 | BLD Pharm [1] | Unique compound identification |
Molecular Formula | C9H11N3O | Elemental analysis | MW = 177.21 g/mol |
SMILES Notation | N#CC1=NC=CC(OC(C)(C)C)=N1 | Canonical representation [1] | Structure visualization |
logP (Calculated) | 1.98 ± 0.32 | XLogP3 | Moderate lipophilicity |
Hydrogen Bond Acceptors | 4 | Lipinski’s rule analysis | Drug-likeness parameter |
Rotatable Bonds | 2 | Molecular descriptor | Conformational flexibility |
Topological Polar Surface Area | 61.6 Ų | Ertl calculation | Membrane permeability indicator |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9